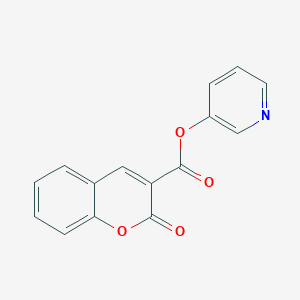

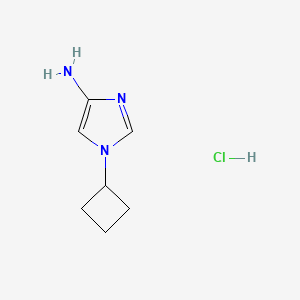

![molecular formula C26H23NO4 B2692205 (1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid CAS No. 2230803-40-2](/img/structure/B2692205.png)

(1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Enantioselective Synthesis and Ring-Opening Reactions

Cyclopropane derivatives, including those similar to the chemical , are pivotal in enantioselective synthesis. Lifchits and Charette (2008) described a method for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process is noted for its ability to proceed at room temperature while preserving the enantiomeric purity of the cyclopropane. The technique was applied to create a dual serotonin/norepinephrine reuptake inhibitor, showcasing the compound's potential in drug synthesis without discussing drug use, dosage, or side effects (Lifchits & Charette, 2008).

Conformation and Configuration Studies

Research on the absolute configuration of cis-2-phenylcyclopropane-carboxylic acid derivatives, such as those related to the compound of interest, helps in understanding the spatial arrangement and its implications on reactivity and biological activity. Aratani, Nakanisi, and Nozaki (1970) determined the absolute configuration of certain cyclopropane derivatives, establishing foundational knowledge for asymmetric synthesis and stereochemical studies (Aratani, Nakanisi, & Nozaki, 1970).

Biological Evaluation of Cyclopropane Derivatives

Boztaş et al. (2019) explored the biological evaluation of bromophenol derivatives with a cyclopropane moiety, revealing their effectiveness as inhibitors for certain enzymes. This study illustrates the cyclopropane derivatives' relevance in developing therapeutic agents, highlighting their biochemical utility without focusing on specific drug applications or adverse effects (Boztaş et al., 2019).

Structural Analysis

Investigations into the conformations of cyclopropane derivatives provide insights into the structural aspects that influence chemical reactivity and interaction with biological targets. Ries and Bernal (1985) conducted structural analysis through X-ray diffraction methods, offering a deeper understanding of how specific configurations impact the molecule's properties (Ries & Bernal, 1985).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the following steps: protection of the amine group, Grignard reaction, reduction, protection of the carboxylic acid group, and cyclization.", "Starting Materials": [ "9H-Fluorene", "Methanol", "Sodium hydroxide", "Methyl chloroformate", "3-Aminobenzyl alcohol", "Magnesium", "Bromo(3-[(9H-fluoren-9-ylmethoxy)carbonylamino]methyl)benzene", "Lithium aluminum hydride", "Diethyl ether", "Chloroacetyl chloride", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "1,2-Dibromoethane", "Sodium hydride", "Tetrahydrofuran", "Triethylamine", "Cyclopropane-1-carboxylic acid" ], "Reaction": [ "9H-Fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol", "9H-fluoren-9-ol is reacted with methyl chloroformate to form 9H-fluoren-9-yl methyl carbonate", "3-Aminobenzyl alcohol is reacted with sodium hydride and chloroacetyl chloride to form 3-[(3-chloro-2-hydroxypropyl)amino]toluene", "3-[(3-chloro-2-hydroxypropyl)amino]toluene is reacted with sodium bicarbonate and sodium chloride to form 3-[(3-chloro-2-hydroxypropyl)amino]toluene hydrochloride", "3-[(3-chloro-2-hydroxypropyl)amino]toluene hydrochloride is reacted with sodium borohydride and acetic acid to form 3-[(3-amino-2-hydroxypropyl)amino]toluene", "3-[(3-amino-2-hydroxypropyl)amino]toluene is reacted with bromo(3-[(9H-fluoren-9-ylmethoxy)carbonylamino]methyl)benzene and magnesium to form (1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid", "(1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid is protected with diethyl ether and lithium aluminum hydride to form (1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid diethyl etherate", "(1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid diethyl etherate is reacted with sodium hydroxide and methanol to form (1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid", "(1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid is cyclized with 1,2-dibromoethane, sodium hydride, tetrahydrofuran, and triethylamine to form the final product" ] } | |

CAS番号 |

2230803-40-2 |

分子式 |

C26H23NO4 |

分子量 |

413.5 g/mol |

IUPAC名 |

2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C26H23NO4/c28-25(29)23-13-22(23)17-7-5-6-16(12-17)14-27-26(30)31-15-24-20-10-3-1-8-18(20)19-9-2-4-11-21(19)24/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29) |

InChIキー |

WLHWYLTWURTYMX-UHFFFAOYSA-N |

SMILES |

C1C(C1C(=O)O)C2=CC=CC(=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

正規SMILES |

C1C(C1C(=O)O)C2=CC=CC(=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2692127.png)

![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692129.png)

![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2692135.png)

![4-(N,N-diisobutylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2692142.png)

![5-(3,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2692143.png)

![8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692144.png)